1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)-
Overview
Description
1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- is a complex organic compound with the molecular formula C21H21NO5 and a molecular weight of 367.4 g/mol . This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and fluorenylmethanol.
Reaction Conditions: The reaction involves the protection of the hydroxyl group of piperidine with a fluorenylmethoxycarbonyl (Fmoc) group. This is achieved using reagents like Fmoc-Cl in the presence of a base such as triethylamine.
Purification: The product is then purified using techniques like column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: It serves as a precursor in the synthesis of peptides and other biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents due to its structural versatility.
Mechanism of Action
The mechanism of action of 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- involves its interaction with specific molecular targets. The Fmoc group protects the hydroxyl group, allowing selective reactions at other sites. Upon deprotection, the free hydroxyl group can participate in further chemical reactions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- can be compared with similar compounds such as:
1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5R)-: This compound has a different stereochemistry at the 5th position, which can affect its reactivity and applications.
1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4S)-: This compound has the hydroxyl group at the 4th position instead of the 5th, leading to different chemical properties and uses.
These comparisons highlight the uniqueness of 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- in terms of its specific stereochemistry and functional group positioning.
Properties
IUPAC Name |
(2S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-13-9-10-19(20(24)25)22(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEMXIVPJBRFDE-DJJJIMSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C[C@H]1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126387 | |
Record name | 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1629658-31-6 | |
Record name | 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1629658-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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